2-Acetoxymethyl-5-methoxypyridine
Description
The compound features:
- Acetoxymethyl group (-OCOCH₃-CH₂) at position 2.
- Methoxy group (-OCH₃) at position 5.
This ester-functionalized pyridine derivative is likely used as an intermediate in organic synthesis or pharmaceuticals, where the acetoxymethyl group may act as a protecting group or a prodrug moiety.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(5-methoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7(11)13-6-8-3-4-9(12-2)5-10-8/h3-5H,6H2,1-2H3 |
InChI Key |
MBCWGLWTUUITAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives share partial structural similarities with 2-Acetoxymethyl-5-methoxypyridine:
Key Observations:
- Substituent Position : The placement of functional groups significantly impacts reactivity. For example, 2-Chloro-5-methoxypyridine (C2 chloro) is more reactive in SNAr reactions than 5-(Chloromethyl)-2-methoxypyridine (C5 chloromethyl) due to proximity to the pyridine nitrogen .
- Functional Group Reactivity: Chloro vs. Acetoxymethyl: Chloro groups (as in ) are superior leaving groups compared to acetoxymethyl esters, which require hydrolysis (e.g., under basic conditions) to activate. Amine vs.
Physicochemical Properties
*Theoretical values due to lack of direct data.
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